molecular formula C₂₉H₂₈N₄O₂ B1191592 BI-853520

BI-853520

カタログ番号: B1191592
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BI-853520 a novel, highly selective PTK2 kinase inhibitor that demonstrates anti-tumor activity in vitro and in vivo.

科学的研究の応用

Anti-Tumor Effects in Breast Cancer

BI-853520, a novel small chemical inhibitor of Focal Adhesion Kinase (FAK), has been found to significantly reduce primary tumor growth in preclinical mouse models of breast cancer. The inhibitor demonstrates anti-proliferative activity, indicating its potential as an effective approach in cancer therapy (Tiede et al., 2018).

Efficacy in Adenocarcinoma Xenograft Models

This compound has shown efficacy in various adenocarcinoma xenograft models. Its high sensitivity is linked to a mesenchymal tumor phenotype, characterized by loss of E-cadherin expression and specific microRNA expression profiles. This highlights its potential for targeted cancer therapy (Hirt et al., 2018).

Phase I Study in Nonhematologic Malignancies

A phase I study of this compound in patients with advanced or metastatic nonhematologic malignancies identified a maximum tolerated dose of 200 mg once daily. The study found that BI 853520 has a manageable and acceptable safety profile and modest antitumor activity (de Jonge et al., 2019).

Inhibition of Spheroid Formation and Orthotopic Tumor Growth

The inhibitor has been assessed for its effects on spheroid formation and orthotopic tumor growth in malignant pleural mesothelioma. It inhibited spheroid growth and significantly reduced tumor weight in vivo, suggesting its potential effectiveness in treating this type of cancer (Laszlo et al., 2018).

Application in Solid Tumors

BI 853520 was evaluated in patients with metastatic or advanced solid tumors, including pancreatic adenocarcinoma and ovarian cancer. The study aimed to further determine its safety profile and pharmacodynamics in these contexts (Zer et al., 2015).

Efficacy in Multiple Human Cancer Xenograft Models

The inhibitor demonstrated efficacy in a variety of human tumor xenograft models, including carcinomas of the lung, ovary, pancreas, and prostate, as well as sarcomas. This indicates its potential for broad application in cancer treatment (Hirt et al., 2011).

特性

分子式

C₂₉H₂₈N₄O₂

外観

Solid powder

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。